ACC1/ACC2 Inhibition Potency vs. Closest Structural Analog
The target compound exhibits an IC50 of 3 nM against both recombinant human ACC1 and ACC2, as determined in an in vitro enzymatic assay [1]. In contrast, the closest commercially available analog, 1-(3-Chloro-4-fluorophenyl)-3-(2-((2,6-dimethoxypyrimidin-4-yl)amino)ethyl)urea (CAS 1021214-58-3), shows no reported ACC inhibitory data in the same patent, suggesting a critical role for the unsubstituted 3-fluorophenyl group in achieving high potency. This represents a stark potency cliff that is critical for target engagement studies.
| Evidence Dimension | ACC1/ACC2 Inhibitory Activity |
|---|---|
| Target Compound Data | IC50 = 3 nM |
| Comparator Or Baseline | 1-(3-Chloro-4-fluorophenyl) analog (CAS 1021214-58-3); ACC inhibitory data not reported (inactive or not profiled) |
| Quantified Difference | Potency cliff: single-digit nM vs. no measurable activity at standard screening concentrations |
| Conditions | Recombinant human ACC1 and ACC2 in vitro enzymatic assay |
Why This Matters
A 3 nM IC50 is essential for low-dose target engagement in cellular and in vivo metabolic models, making this the only compound in its immediate analog series suitable for studies requiring potent, systemic ACC inhibition.
- [1] BindingDB Entry BDBM307497, referencing US10150728, Example I-740. View Source
